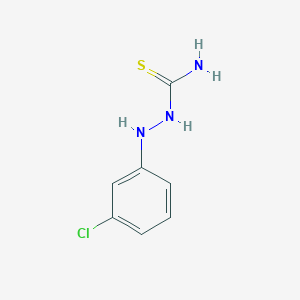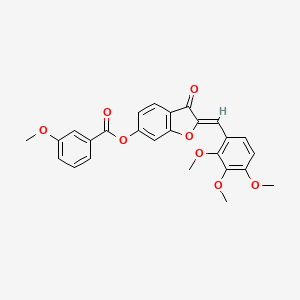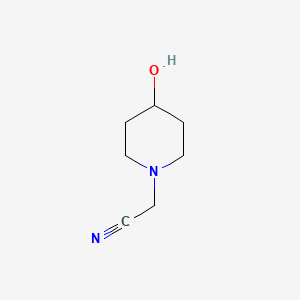
2-(3-Chlorophenyl)-1-hydrazinecarbothioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Chlorophenyl)-1-hydrazinecarbothioamide is a useful research compound. Its molecular formula is C7H8ClN3S and its molecular weight is 201.67. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization
- Chemical Synthesis : The compound has been prepared through the reaction of 1-chloro-3-isothiocyanatobenzene with hydrazine hydrate, leading to a range of derivatives synthesized by condensation with aromatic aldehydes. These compounds are characterized by spectroscopic methods and mass spectrometry, offering insights into their molecular structures and potential functionalities (E. Ramadan, 2019).
Molecular Modeling and Analysis
- Spectroscopic Analysis : Investigations into the vibrational spectral analysis of derivatives have utilized FT-IR and FT-Raman spectroscopy. Such studies provide data on the equilibrium geometry, vibrational wave numbers, and thermodynamic parameters, aiding in understanding the molecular behavior of these compounds (Ragamathunnisa M et al., 2015).
Applications in Sensing and Detection
- Fluorescent Probing : A hydrazine-carbothioamide-based fluorescent probe has been developed for the detection of Zn2+, demonstrating selectivity and sensitivity in various mediums, including water samples and biological systems. This illustrates the compound's potential in environmental monitoring and biological imaging (Boeon Suh et al., 2022).
Mechanism of Action
Target of Action
It’s worth noting that compounds with similar structures have been found to interact with various biological targets
Mode of Action
Compounds with similar structures have been found to inhibit oxidative phosphorylation This suggests that 2-(3-Chlorophenyl)-1-hydrazinecarbothioamide might interact with its targets in a similar manner, leading to changes in cellular processes
Biochemical Pathways
Based on the potential mode of action, it can be hypothesized that this compound might affect pathways related to oxidative phosphorylation . The downstream effects of such interactions could include changes in energy production and cellular metabolism. More research is needed to confirm these possibilities.
Pharmacokinetics
Similar compounds have been found to undergo extensive hepatic first-pass effect, indicating low systemic bioavailability
Result of Action
Based on the potential mode of action, it can be hypothesized that this compound might lead to changes in cellular energy production and metabolism
Action Environment
It’s worth noting that environmental factors such as temperature, ph, and the presence of other substances can potentially affect the action of similar compounds
Properties
IUPAC Name |
(3-chloroanilino)thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClN3S/c8-5-2-1-3-6(4-5)10-11-7(9)12/h1-4,10H,(H3,9,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBFHOAYQGXDQDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NNC(=S)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-(1,3-Benzodioxol-4-yl)-3-[(4-chlorophenyl)sulfanyl]-1-propanone](/img/structure/B2636537.png)
![3-(1-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B2636540.png)



![3-methoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-ol](/img/structure/B2636545.png)

![7-(3,4-diethoxyphenyl)-3-(3-methylbenzyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2636547.png)
![N-[3-(acetylamino)-2,4,6-trimethylbenzyl]-2-chloroacetamide](/img/structure/B2636549.png)

![1-(4-Chlorobenzo[d]thiazol-2-yl)azetidin-3-yl 2-(3,5-dimethylisoxazol-4-yl)acetate](/img/structure/B2636554.png)
![Ethyl 2'-amino-6'-ethyl-7'-methyl-2,5'-dioxo-5',6'-dihydrospiro[indoline-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate](/img/structure/B2636557.png)


